1-(4-Ethoxyphenyl)-2-methyl-2-propanol

Description

Molecular Structure and Precise IUPAC Nomenclature of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol

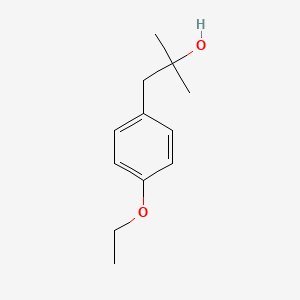

The precise chemical identity of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol is defined by its molecular structure and systematic nomenclature. According to the International Union of Pure and Applied Chemistry (IUPAC), the name designates a three-carbon propane (B168953) chain as the backbone. The principal functional group, a hydroxyl (-OH) group, is located on the second carbon, making it a propan-2-ol. This second carbon also holds a methyl (-CH3) substituent. A 4-ethoxyphenyl group, which is a benzene (B151609) ring substituted with an ethoxy group (-OCH2CH3) at the para position, is attached to the first carbon of the propane chain. This arrangement results in a tertiary alcohol.

The compound's key identifiers and physicochemical properties are summarized in the tables below.

| Identifier | Value |

|---|---|

| Precise IUPAC Name | 1-(4-Ethoxyphenyl)-2-methyl-2-propanol |

| Synonym(s) | 2-(4-Ethoxyphenyl)-2-methylpropyl alcohol, 2-(4-Ethoxyphenyl)-2-methyl-1-propanol chemicalbook.comnih.gov |

| CAS Number | 83493-63-4 chemicalbook.comlookchem.com |

| Molecular Formula | C12H18O2 chemicalbook.com |

| Molecular Weight | 194.27 g/mol chemicalbook.com |

| Chemical Structure |  |

| Property | Value | Reference |

|---|---|---|

| Physical State | White to light yellow powder/crystal | chemicalbook.com |

| Melting Point | 48 °C | lookchem.com |

| Boiling Point (Predicted) | 294.6 ± 23.0 °C | chemicalbook.com |

| Density (Predicted) | 1.000 ± 0.06 g/cm³ | chemicalbook.com |

Historical Context and Evolution of Research on Aryl Propanol (B110389) Derivatives

Research into aryl propanol derivatives is part of a larger historical trend in medicinal and organic chemistry focusing on aryl-containing compounds. A significant branch of this research has been on arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes well-known medications like Ibuprofen. orientjchem.orghumanjournals.com The scientific community's understanding of these molecules deepened in the early 1990s with the discovery of the COX-1 and COX-2 enzyme isoforms, which are the primary targets of NSAIDs. orientjchem.org

Another important area of research has been the investigation of aryl amino alcohols, which form the structural basis for many antimalarial drugs such as quinine (B1679958) and mefloquine. nih.gov This has spurred the synthesis and evaluation of various 1-aryl-3-substituted propanol derivatives for their potential as new therapeutic options against malaria, particularly in light of growing drug resistance. nih.gov

The evolution of synthetic methodologies has also played a crucial role. Early research often relied on multi-step classical reactions, but the development of new catalytic systems and cross-coupling reactions has enabled more efficient and selective synthesis of complex aryl derivatives. acs.org This progression allows chemists to create diverse libraries of related compounds for systematic investigation of their structure-activity relationships.

Interdisciplinary Relevance of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol in Contemporary Chemical Science

The significance of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol extends across several scientific and industrial fields, highlighting its interdisciplinary relevance.

Agrochemicals: The most prominent application of this compound is as a key intermediate in the synthesis of etofenprox (B1671711). nih.govgoogle.com Etofenprox is a pyrethroid ether insecticide used to control a wide range of pests on crops such as rice, fruits, and vegetables. google.comfao.org The specific structure of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol is crucial for building the final molecular architecture of the insecticide. google.com

Industrial Chemistry: Beyond its role in agrochemicals, the compound and its derivatives have applications in various industrial processes. It is utilized as a solvent in the manufacturing of coatings, inks, and adhesives, where it helps to enhance solubility, improve flow properties, and control drying times. lookchem.com

Materials and Fragrance Science: Due to its pleasant odor, 1-(4-Ethoxyphenyl)-2-methyl-2-propanol is also employed as a fragrance ingredient in personal care products and perfumes. lookchem.com Additionally, it serves as a component in the creation of synthetic flavors for food and beverage products. lookchem.com

Pharmacological Research: While not a therapeutic agent itself, its structural class, aryl propanols, is of significant interest in medicinal chemistry. ontosight.ai Derivatives have been synthesized and evaluated for a range of biological activities, including as sodium channel blockers for potential stroke treatment and as antimalarial agents. nih.govnih.gov This places the parent compound within a framework of molecules with potential for future drug discovery efforts.

Overview of Key Research Areas and Methodological Approaches for the Chemical Compound

Current research and development related to 1-(4-Ethoxyphenyl)-2-methyl-2-propanol primarily focus on its synthesis, analysis, and application as a chemical intermediate.

Synthesis: The production of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol is a key area of process chemistry research, aiming for efficient, safe, and scalable manufacturing. Patented synthetic routes often involve multiple steps. One comprehensive process begins with phenol (B47542) and proceeds through acylation, a Fries rearrangement, ethylation, halogenation, and further rearrangement and hydrolysis to form a propionic acid intermediate, which is then esterified and reduced to the final alcohol product. google.com A more direct approach involves the reduction of an ester precursor, 2-(4-ethoxyphenyl)-2-methyl propionic acid ethyl ester, using a mixed-hydride system of potassium borohydride (B1222165) and lithium chloride in an ethanol (B145695) solvent to achieve high yields. google.com

Analytical Characterization: The characterization and quality control of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol rely on standard analytical techniques. Chromatographic methods, particularly Gas Chromatography (GC), are used to assess purity and monitor reaction progress. google.com For structural elucidation and confirmation, spectroscopic methods are indispensable. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the arrangement of hydrogen and carbon atoms, while Mass Spectrometry (MS), often coupled with GC (GC-MS), confirms the molecular weight and fragmentation pattern of the molecule. rroij.com Infrared (IR) spectroscopy is also used to identify the presence of key functional groups, such as the hydroxyl (-OH) and ether (C-O-C) moieties. rroij.com

Biological Evaluation of Derivatives: While the primary compound is an intermediate, research on related aryl propanol derivatives employs a range of pharmacological testing methods. These include in vitro assays to determine activity against specific targets, such as enzymes or microbial pathogens (e.g., Plasmodium falciparum), often yielding metrics like the half-maximal inhibitory concentration (IC50). nih.gov Promising compounds may then be advanced to in vivo studies using animal models to evaluate their efficacy and behavior in a biological system. nih.gov

Table of Mentioned Compounds

| Compound Name | Context/Class |

|---|---|

| 1-(4-Ethoxyphenyl)-2-methyl-2-propanol | Primary subject; Aryl propanol derivative |

| Etofenprox | Insecticide synthesized from the primary subject |

| Ibuprofen | Example of an Arylpropionic acid (NSAID) |

| Quinine | Example of an Aryl amino alcohol (Antimalarial) |

| Mefloquine | Example of an Aryl amino alcohol (Antimalarial) |

| Phenol | Starting material in a synthetic route |

| 2-(4-ethoxyphenyl)-2-methyl propionic acid ethyl ester | Precursor in a synthetic route |

| Potassium borohydride | Reducing agent in a synthetic route |

| Lithium chloride | Reagent used in a synthetic route |

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-ethoxyphenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-4-14-11-7-5-10(6-8-11)9-12(2,3)13/h5-8,13H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBJZLMQXYHUBFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(C)(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 4 Ethoxyphenyl 2 Methyl 2 Propanol

Organometallic Approaches in the Synthesis of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol

Organometallic reagents are powerful tools in organic synthesis due to the nucleophilic nature of the carbon atom bonded to a metal. libretexts.org This polarity allows for the formation of new carbon-carbon bonds, which is central to constructing the carbon skeleton of 1-(4-ethoxyphenyl)-2-methyl-2-propanol.

Application of Grignard Reactions Utilizing 4-Ethoxyphenylmagnesium Bromide Precursors

The Grignard reaction is a classic and versatile method for forming carbon-carbon bonds and synthesizing alcohols. mnstate.edu The synthesis of 1-(4-ethoxyphenyl)-2-methyl-2-propanol via this route involves the reaction of a Grignard reagent, specifically 4-ethoxyphenylmagnesium bromide, with a suitable ketone.

The process begins with the formation of the Grignard reagent itself. 4-Bromoethoxybenzene is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.org The ether solvent is crucial as it stabilizes the organomagnesium compound by forming a complex. libretexts.orglibretexts.org

Once formed, the 4-ethoxyphenylmagnesium bromide acts as a potent nucleophile. The carbon-magnesium bond is highly polarized, imparting a significant carbanionic character to the aromatic carbon. This nucleophilic carbon then attacks the electrophilic carbonyl carbon of acetone (B3395972) (propan-2-one). The reaction proceeds via a nucleophilic addition mechanism, leading to the formation of a tetrahedral magnesium alkoxide intermediate. The final step involves an acidic workup (e.g., with dilute aqueous HCl or NH₄Cl) to protonate the alkoxide, yielding the desired tertiary alcohol, 1-(4-ethoxyphenyl)-2-methyl-2-propanol. libretexts.org

Reaction Scheme:

Grignard Reagent Formation: 4-EtO-C₆H₄-Br + Mg → 4-EtO-C₆H₄-MgBr

Nucleophilic Addition: 4-EtO-C₆H₄-MgBr + (CH₃)₂CO → 4-EtO-C₆H₄-C(CH₃)₂-OMgBr

Protonation (Workup): 4-EtO-C₆H₄-C(CH₃)₂-OMgBr + H₃O⁺ → 1-(4-Ethoxyphenyl)-2-methyl-2-propanol + Mg(OH)Br

Table 1: Key Parameters in Grignard Synthesis

| Parameter | Description | Typical Conditions |

| Solvent | Must be aprotic and capable of solvating the Mg²⁺ ion. | Anhydrous diethyl ether or THF. wikipedia.org |

| Reagents | Aryl halide, magnesium turnings, ketone. | 4-Bromoethoxybenzene, Mg, Acetone. |

| Initiation | Activation of magnesium surface may be required. | Use of iodine crystals, 1,2-dibromoethane, or mechanical crushing. wikipedia.org |

| Workup | Protonation of the intermediate alkoxide. | Dilute strong acid (e.g., H₂SO₄) or a mild acid (e.g., NH₄Cl). masterorganicchemistry.com |

Exploration of Organolithium and Other Organometallic Reagents

Organolithium reagents serve as a powerful alternative to Grignard reagents for the synthesis of alcohols. wikipedia.org Due to the greater electronegativity difference between carbon and lithium compared to carbon and magnesium, the C-Li bond has a more ionic character, making organolithium reagents generally more reactive and basic than their Grignard counterparts. wikipedia.org

The synthesis of 1-(4-ethoxyphenyl)-2-methyl-2-propanol using an organolithium reagent would involve the preparation of 4-ethoxyphenyllithium. This can be achieved through the reaction of 4-bromoethoxybenzene or 4-chloroethoxybenzene with an alkyllithium reagent (e.g., n-butyllithium) via a metal-halogen exchange, or directly from the reaction with lithium metal.

Similar to the Grignard reaction, the subsequent step is the nucleophilic addition of 4-ethoxyphenyllithium to acetone. libretexts.orgmasterorganicchemistry.com The reaction forms a lithium alkoxide intermediate, which is then hydrolyzed during an acidic workup to afford the final tertiary alcohol product. Organolithium reagents are particularly effective and can sometimes provide better yields or react more readily with sterically hindered ketones. chemohollic.com

While less common for this specific transformation, other organometallic reagents could theoretically be employed. For instance, organocuprates (Gilman reagents) are typically used for 1,4-addition to α,β-unsaturated ketones and are less reactive with simple ketones. Organozinc compounds can also be used, sometimes offering improved chemoselectivity.

Table 2: Comparison of Grignard and Organolithium Reagents for Tertiary Alcohol Synthesis

| Feature | Grignard Reagents (R-MgX) | Organolithium Reagents (R-Li) |

| Reactivity | Highly reactive nucleophiles and strong bases. mnstate.edu | Generally more reactive and stronger bases than Grignard reagents. wikipedia.org |

| Preparation | Reaction of organic halide with Mg metal in ether. wikipedia.org | Reaction of organic halide with Li metal or via metal-halogen exchange. libretexts.org |

| Side Reactions | Can participate in reduction and enolization with some ketones. | More prone to act as a base, especially with sterically hindered ketones. |

| Solvent | Typically requires ether solvents (diethyl ether, THF). libretexts.org | Can be used in a wider range of aprotic solvents, including hydrocarbons (e.g., hexane). uoanbar.edu.iq |

Stereoselective and Enantioselective Synthesis Strategies for Chiral Analogues

The target molecule, 1-(4-ethoxyphenyl)-2-methyl-2-propanol, is achiral as the carbon atom bearing the hydroxyl group is bonded to two identical methyl groups. However, if one of the methyl groups were replaced with a different alkyl or functional group, the resulting tertiary alcohol would be chiral. The synthesis of such chiral analogues in an enantiomerically pure form requires stereoselective strategies.

One major approach is the use of a chiral auxiliary. A chiral ketone or an organometallic reagent modified with a chiral ligand can be used to control the facial selectivity of the nucleophilic attack. For example, the addition of an organometallic reagent to a ketone can be directed by a chiral ligand attached to the metal, favoring the formation of one enantiomer over the other.

Another powerful technique is dynamic kinetic resolution (DKR). In a DKR process, a racemic starting material (e.g., a racemic alcohol that can be reversibly oxidized to a ketone) is resolved by a chiral catalyst that selectively reacts with one enantiomer while an accompanying catalyst continuously racemizes the unreactive enantiomer. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. mdpi.com For the synthesis of chiral tertiary alcohol analogues, this could involve the enzymatic acylation of a racemic tertiary alcohol in the presence of a metal catalyst that facilitates racemization.

Electrophilic Aromatic Substitution Pathways Towards 1-(4-Ethoxyphenyl)-2-methyl-2-propanol

An alternative synthetic disconnection involves forming the bond between the aromatic ring and the tertiary alkyl group via an electrophilic aromatic substitution reaction. The Friedel-Crafts reaction is the archetypal example of this strategy. mt.com

Friedel-Crafts Alkylation Mechanisms and Variants

Friedel-Crafts alkylation involves the alkylation of an aromatic ring using an alkyl halide, alkene, or alcohol in the presence of a catalyst, typically a strong Lewis acid. mt.comlibretexts.org To synthesize 1-(4-ethoxyphenyl)-2-methyl-2-propanol, the starting aromatic compound would be ethoxybenzene (phenetole). The ethoxy group is an activating, ortho, para-directing group, meaning the incoming electrophile will preferentially add to the positions ortho or para to it. Due to steric hindrance, the para product is usually favored.

A potential alkylating agent for this synthesis is 2-chloro-2-methylpropane (B56623) (tert-butyl chloride). The mechanism involves the following steps:

Formation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) reacts with the alkyl halide to form a carbocation or a polarized complex that acts as the electrophile. youtube.com In this case, the stable tert-butyl carbocation is readily formed.

Electrophilic Attack: The electron-rich ethoxybenzene ring acts as a nucleophile, attacking the tert-butyl carbocation. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. umkc.edu

Deprotonation: A weak base (such as AlCl₄⁻) removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the catalyst. youtube.com

This sequence would yield 1-(tert-butyl)-4-ethoxybenzene. This intermediate would then need to be converted to the target alcohol, for instance, through benzylic oxidation, which presents additional synthetic challenges.

A more direct, albeit less common, variant could involve the reaction of ethoxybenzene with an electrophile that already contains the hydroxyl group or a precursor. For example, reacting ethoxybenzene with 2-methylprop-1-ene (B12662633) (isobutylene) in the presence of a Brønsted acid catalyst like sulfuric acid could also form the tert-butyl substituted arene.

Catalyst Selection and Optimization in Aromatic Functionalization

The success of a Friedel-Crafts alkylation heavily depends on the choice of catalyst and reaction conditions. numberanalytics.com

Catalyst Selection:

Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are traditional and effective catalysts. mt.com The reactivity of the haloalkane increases from RI < RBr < RCl < RF, and the Lewis acid catalyst is often matched (e.g., AlCl₃ for alkyl chlorides). libretexts.org Other Lewis acids used include BF₃, TiCl₄, and SnCl₄. nih.gov

Brønsted Acids: Strong protic acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) can also catalyze the reaction, particularly when using alkenes or alcohols as alkylating agents. nih.gov

Solid Acid Catalysts: To address the environmental and practical issues associated with traditional catalysts (e.g., catalyst waste, corrosion), solid acid catalysts like zeolites and acidic cation exchange resins have been developed. These offer advantages such as easier separation, reusability, and potentially higher selectivity. mt.com

Optimization:

Polyalkylation: A major drawback of Friedel-Crafts alkylation is polyalkylation. The initial alkylation product is often more nucleophilic than the starting material because alkyl groups are activating, leading to further alkylation. libretexts.orgyoutube.com This can be minimized by using a large excess of the aromatic compound. numberanalytics.com

Carbocation Rearrangement: Primary alkyl halides can form carbocations that rearrange to more stable secondary or tertiary carbocations. libretexts.org This is not an issue when synthesizing 1-(4-ethoxyphenyl)-2-methyl-2-propanol via a tert-butyl electrophile, as the tert-butyl carbocation is already a stable tertiary carbocation.

Temperature and Solvent: Reaction temperature is a critical parameter; higher temperatures increase the reaction rate but may also promote side reactions and decrease selectivity. numberanalytics.com The solvent must be inert, with common choices including dichloromethane, carbon disulfide, or sometimes the aromatic reactant itself if used in large excess. numberanalytics.com

Table 3: Common Catalysts for Friedel-Crafts Alkylation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Lewis Acids | AlCl₃, FeCl₃, BF₃ | High activity, versatile. mt.com | Often required in stoichiometric amounts, difficult to handle (hygroscopic), produces corrosive waste. |

| Brønsted Acids | H₂SO₄, HF, H₃PO₄ | Effective for alkenes/alcohols, lower cost. nih.gov | Highly corrosive, environmental concerns (especially HF). |

| Solid Acids | Zeolites, Nafion, Montmorillonite clay | Reusable, non-corrosive, easy separation, shape selectivity possible. mt.com | Lower activity, may require higher temperatures/pressures. |

Reductive Transformations for the Formation of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol

The conversion of carbonyl compounds and their derivatives into alcohols is a fundamental transformation in organic synthesis. For the preparation of 1-(4-ethoxyphenyl)-2-methyl-2-propanol, several reductive strategies have been employed, offering varying degrees of efficiency and selectivity.

Reduction of Carboxylic Acid Esters (e.g., 2-(4-Ethoxyphenyl)-2-methylpropionic Acid Ethyl Ester) with Borohydride (B1222165) Systems

The reduction of carboxylic acid esters to primary alcohols is a common and effective synthetic route. In the case of 1-(4-ethoxyphenyl)-2-methyl-2-propanol, the corresponding ethyl ester, 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester, serves as a readily accessible precursor. While sodium borohydride (NaBH₄) is generally considered a mild reducing agent, its reactivity can be enhanced through the use of additives.

A patented method describes the use of a mixed borohydride system for the efficient reduction of ethyl 2-(4-ethoxyphenyl)-2-methylpropanoate. nih.gov This process utilizes potassium borohydride (KBH₄) in the presence of lithium chloride (LiCl) in an ethanol (B145695) solvent. The reaction proceeds at an elevated temperature, typically around 60-70°C, to afford 1-(4-ethoxyphenyl)-2-methyl-2-propanol in high yield. nih.gov The addition of a metal salt like lithium chloride is crucial as it activates the ester carbonyl group, making it more susceptible to nucleophilic attack by the hydride.

| Reagents | Solvent | Temperature | Yield |

| Potassium Borohydride, Lithium Chloride | Ethanol | 60-70°C | 80-90% |

Table 1: Reduction of 2-(4-Ethoxyphenyl)-2-methylpropionic Acid Ethyl Ester with a Borohydride System. nih.gov

Hydrogenation and Hydride Reduction Methodologies

Catalytic hydrogenation represents another important avenue for the reduction of esters to alcohols. This method typically involves the use of a transition metal catalyst, such as copper-based catalysts, under a hydrogen atmosphere. researchgate.net The efficiency of these catalysts is often influenced by the nature of the support material and the presence of co-catalysts. researchgate.net For the hydrogenation of fatty acid esters, copper catalysts supported on mixed oxides like silica-alumina have shown promising activity, achieving significant ester conversion and selectivity towards the corresponding alcohols. researchgate.net While specific examples for the direct hydrogenation of 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester are not extensively detailed in readily available literature, the general principles of ester hydrogenation suggest that catalysts like copper chromite or supported copper systems under elevated temperature and pressure would be effective.

In addition to catalytic hydrogenation, other hydride reagents can be employed. While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing esters, its high reactivity and the need for strictly anhydrous conditions can be disadvantageous. Milder and more selective hydride reagents are often preferred for large-scale applications.

Biocatalytic Approaches for Chemo- and Stereoselective Reductions

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high chemo-, regio-, and stereoselectivity under mild reaction conditions. The use of whole-cell biocatalysts or isolated enzymes, such as alcohol dehydrogenases, can provide an environmentally friendly alternative to traditional chemical reductions.

For the synthesis of chiral alcohols, biocatalytic reduction of prochiral ketones is a well-established strategy. For instance, various microorganisms, such as Acetobacter pasteurianus, have been shown to effectively reduce ketones with high enantioselectivity. google.com In a hypothetical biocatalytic approach to a chiral precursor of 1-(4-ethoxyphenyl)-2-methyl-2-propanol, a suitable ketonic substrate could be subjected to microbial or enzymatic reduction. The choice of biocatalyst would be critical in determining the stereochemical outcome of the reaction, allowing for the selective production of either the (R)- or (S)-enantiomer of the corresponding secondary alcohol. The optimization of reaction parameters such as pH, temperature, and co-substrate concentration is crucial for achieving high conversion and enantiomeric excess. google.com

Multi-Step Synthesis Sequences Involving 1-(4-Ethoxyphenyl)-2-methyl-2-propanol Intermediates

1-(4-Ethoxyphenyl)-2-methyl-2-propanol is a valuable intermediate in the synthesis of more complex molecules, notably the insecticide Etofenprox (B1671711). nih.gov The construction of such molecules often involves multi-step reaction sequences where the strategic introduction and modification of functional groups are key.

Acylation, Fries Rearrangement, and Subsequent Functionalization Pathways

A well-documented synthetic route to 1-(4-ethoxyphenyl)-2-methyl-2-propanol involves a sequence of reactions starting from readily available starting materials like phenol (B47542). This pathway highlights the strategic use of classic organic reactions such as acylation and the Fries rearrangement.

The synthesis can be initiated by the acylation of phenol with isobutyryl chloride to form phenyl isobutyrate. This ester then undergoes a Fries rearrangement, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield 4-hydroxyphenyl-α-methylethyl ketone. The Fries rearrangement is a key step that installs the acyl group onto the aromatic ring, primarily at the para position. The resulting phenolic ketone is then ethylated to give 4-ethoxyphenyl-α-methylethyl ketone. Subsequent steps involve transformations to introduce the final methyl and hydroxyl groups to complete the synthesis of 1-(4-ethoxyphenyl)-2-methyl-2-propanol.

Illustrative Pathway:

Acylation: Phenol + Isobutyryl Chloride → Phenyl Isobutyrate

Fries Rearrangement: Phenyl Isobutyrate → 4-Hydroxyphenyl-α-methylethyl ketone

Ethylation: 4-Hydroxyphenyl-α-methylethyl ketone → 4-Ethoxyphenyl-α-methylethyl ketone

Further Transformations → 1-(4-Ethoxyphenyl)-2-methyl-2-propanol

This sequence demonstrates a classical approach to building molecular complexity, where each step serves a specific purpose in constructing the target architecture.

Strategic Retrosynthetic Analysis for Complex Derivative Synthesis

Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. This approach is invaluable for planning the synthesis of complex derivatives of 1-(4-ethoxyphenyl)-2-methyl-2-propanol, such as the insecticide Etofenprox.

The structure of Etofenprox is 3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether. nih.gov A retrosynthetic analysis of Etofenprox would identify the key ether linkage as a primary disconnection point.

Retrosynthetic Analysis of Etofenprox:

Target Molecule: Etofenprox (3-phenoxybenzyl 2-(4-ethoxyphenyl)-2-methylpropyl ether)

Disconnection 1 (C-O Ether Bond): This disconnection breaks the ether linkage connecting the 3-phenoxybenzyl group and the 2-(4-ethoxyphenyl)-2-methylpropyl moiety. This leads to two key synthons: a 3-phenoxybenzyl electrophile and a 2-(4-ethoxyphenyl)-2-methylpropan-1-oxide nucleophile.

Synthetic Equivalents:

The synthetic equivalent for the electrophilic synthon is 3-phenoxybenzyl bromide or chloride.

The synthetic equivalent for the nucleophilic synthon is 1-(4-ethoxyphenyl)-2-methyl-2-propanol.

This initial disconnection immediately highlights the importance of 1-(4-ethoxyphenyl)-2-methyl-2-propanol as a crucial building block. The synthesis of this alcohol intermediate then becomes a primary objective, which can be achieved through the reductive or multi-step pathways discussed previously.

Further retrosynthetic analysis of 1-(4-ethoxyphenyl)-2-methyl-2-propanol itself would lead back to simpler precursors such as 2-(4-ethoxyphenyl)-2-methylpropionic acid ethyl ester, and ultimately to phenol and isobutyric acid derivatives, as outlined in the Fries rearrangement pathway. This systematic deconstruction allows for the logical planning of a convergent synthesis, where different fragments of the target molecule are prepared separately and then combined in the final steps.

Process Optimization and Reaction Engineering in the Laboratory-Scale Synthesis of the Chemical Compound

The laboratory-scale synthesis of 1-(4-ethoxyphenyl)-2-methyl-2-propanol typically involves the reaction of a Grignard reagent, such as methylmagnesium bromide, with a suitable ketone or ester precursor, like 4-ethoxyacetophenone or an ester of 4-ethoxybenzoic acid. The efficiency and outcome of this synthesis are highly dependent on the precise control of several key reaction parameters.

Investigation of Reaction Parameters: Temperature, Pressure, Solvent Systems, and Stoichiometry

A systematic investigation into the reaction parameters is essential for optimizing the synthesis of 1-(4-ethoxyphenyl)-2-methyl-2-propanol. These parameters are interconnected and can significantly influence the reaction rate, yield, and the profile of impurities.

Temperature: Temperature control is critical in Grignar d reactions. The formation of the Grignard reagent itself is an exothermic process, and excessive temperatures can lead to side reactions, such as Wurtz coupling, which reduces the yield of the desired organometallic compound. researchgate.net During the addition of the Grignard reagent to the carbonyl compound, maintaining a low temperature is generally preferred to minimize the formation of byproducts. For the synthesis of tertiary alcohols, reactions are often initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature. cmu.edu However, at very low temperatures (-78 °C), the reaction rate may be significantly reduced. cmu.edu The optimal temperature profile for the synthesis of 1-(4-ethoxyphenyl)-2-methyl-2-propanol would balance reaction rate with selectivity.

Interactive Data Table: Effect of Temperature on the Yield of a Model Tertiary Aryl Alcohol Synthesis

| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |

| -20 | 12 | 65 | Slow reaction rate, minimal byproduct formation. |

| 0 | 6 | 85 | Good balance of reaction rate and yield. |

| 25 (Room Temp) | 4 | 80 | Faster reaction, slight increase in impurity levels. |

| 40 | 2 | 70 | Significant increase in byproduct formation observed. |

This table presents hypothetical data for a model reaction to illustrate the general trend of temperature effects on Grignard reactions for the synthesis of tertiary aryl alcohols.

Pressure: For most laboratory-scale Grignard syntheses, the reaction is conducted at atmospheric pressure. The use of elevated pressure is generally not required and would add unnecessary complexity to the experimental setup. The primary consideration regarding pressure is ensuring an inert atmosphere, typically nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with atmospheric oxygen and moisture.

Solvent Systems: The choice of solvent is paramount in Grignard reactions as it influences the solubility and stability of the Grignard reagent. Ethereal solvents are standard due to their ability to solvate the magnesium atom, forming a stable complex. vedantu.com Diethyl ether and tetrahydrofuran (THF) are the most commonly used solvents. vedantu.com A comparative study of solvents for Grignard reactions showed that 2-methyltetrahydrofuran (B130290) (2-MeTHF), a greener alternative, can offer equivalent or even superior performance in some cases, particularly in suppressing Wurtz coupling byproducts. rsc.org The choice between these solvents can impact the reaction's initiation, rate, and work-up procedure.

Interactive Data Table: Comparison of Solvent Systems for a Model Tertiary Aryl Alcohol Synthesis

| Solvent | Dielectric Constant | Boiling Point (°C) | Relative Yield (%) | Purity (%) |

| Diethyl Ether | 4.3 | 34.6 | 90 | 95 |

| Tetrahydrofuran (THF) | 7.6 | 66 | 92 | 93 |

| 2-Methyltetrahydrofuran (2-MeTHF) | 6.2 | 80 | 91 | 96 |

| Toluene | 2.4 | 111 | 45 | 80 |

This table presents hypothetical data for a model reaction to illustrate the general trends observed in solvent selection for Grignard reactions.

Stoichiometry: The stoichiometry of the reactants, specifically the ratio of the Grignard reagent to the carbonyl substrate, is a critical factor. When using an ester as the starting material, two equivalents of the Grignard reagent are required to produce a tertiary alcohol. chemistrysteps.commasterorganicchemistry.com The first equivalent adds to the ester to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. dtu.dkmasterorganicchemistry.com Using less than two equivalents will result in a mixture of the desired tertiary alcohol, the intermediate ketone, and unreacted ester. chemistrysteps.com Therefore, a slight excess of the Grignard reagent (e.g., 2.1-2.2 equivalents) is often employed to ensure complete conversion of the ester. When a ketone is the starting material, a slight excess of one equivalent of the Grignard reagent is typically used.

Purity Enhancement and Isolation Techniques for Research Applications

Following the completion of the Grignard reaction, a series of work-up and purification steps are necessary to isolate 1-(4-ethoxyphenyl)-2-methyl-2-propanol in high purity, suitable for research applications.

The initial work-up typically involves quenching the reaction with an aqueous acidic solution, such as ammonium (B1175870) chloride or dilute hydrochloric acid. youtube.com This step protonates the alkoxide intermediate to form the tertiary alcohol and dissolves the magnesium salts. youtube.com

Liquid-Liquid Extraction: After quenching, liquid-liquid extraction is a fundamental technique for separating the desired alcohol from the aqueous layer and water-soluble byproducts. A suitable organic solvent, often the reaction solvent itself (e.g., diethyl ether) or another immiscible solvent like ethyl acetate, is used to extract the product. researchgate.net Multiple extractions are generally performed to maximize the recovery of the product. researchgate.net

Washing: The combined organic extracts are typically washed with brine (saturated aqueous sodium chloride solution) to remove residual water and some water-soluble impurities.

Drying and Solvent Removal: The organic layer is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, to remove any remaining traces of water. Following filtration to remove the drying agent, the solvent is removed under reduced pressure using a rotary evaporator.

Crystallization: For solid tertiary alcohols like 1-(4-ethoxyphenyl)-2-methyl-2-propanol, recrystallization is a powerful technique for achieving high purity. mt.com The selection of an appropriate solvent or solvent system is crucial. An ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor. mnstate.edureddit.com Common solvent systems for recrystallization include mixtures of a polar and a non-polar solvent, such as ethanol/water or hexane/ethyl acetate. reddit.comrochester.edu

Interactive Data Table: Screening of Recrystallization Solvents for a Model Tertiary Aryl Alcohol

| Solvent/Solvent System | Solubility (Hot) | Solubility (Cold) | Crystal Quality | Purity Improvement |

| Hexane | Low | Very Low | Poor | Minor |

| Ethanol | High | High | - | None |

| Hexane/Ethyl Acetate (9:1) | Moderate | Low | Good | Significant |

| Methanol/Water (4:1) | High | Low | Excellent | High |

| Toluene | High | Moderate | Fair | Moderate |

This table presents hypothetical data to illustrate the process of selecting an appropriate recrystallization solvent system.

Chromatography: In cases where impurities have similar solubility properties to the desired product, column chromatography can be employed for further purification. rsc.org Silica gel is a common stationary phase, and a suitable eluent system (a mixture of solvents) is chosen to achieve separation based on the differential adsorption of the components. For analytical purposes and for the purification of small quantities, High-Performance Liquid Chromatography (HPLC) can be utilized. scirp.orgsielc.comhelixchrom.comresearchgate.net

Distillation: If the tertiary alcohol is a liquid or has a suitable boiling point, distillation can be an effective purification method. datapdf.com For compounds that may be sensitive to high temperatures, vacuum distillation is employed to lower the boiling point.

By carefully optimizing the reaction parameters and employing a combination of these purification techniques, 1-(4-ethoxyphenyl)-2-methyl-2-propanol can be obtained in high yield and purity, meeting the stringent requirements for research applications.

Chemical Reactivity and Transformation Studies of 1 4 Ethoxyphenyl 2 Methyl 2 Propanol

Oxidation Pathways and Product Formation of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol

Oxidation reactions of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol can be directed at the tertiary alcohol functionality, the aromatic ring, or the alkyl side chain, with the specific outcome depending on the choice of oxidizing agent and reaction conditions.

Tertiary alcohols are generally resistant to oxidation under conditions that readily oxidize primary and secondary alcohols because they lack a hydrogen atom on the carbinol carbon. However, under forcing conditions with strong oxidizing agents, oxidation can occur, often accompanied by cleavage of carbon-carbon bonds.

For tertiary benzylic alcohols, one observed pathway involves a tandem elimination/oxidation reaction. For instance, treatment with an oxoammonium salt can lead to dehydration to form an alkene, followed by allylic oxidation to yield an allylic ether. rsc.org Another potential outcome with strong oxidants like chromic acid involves cleavage of the bond between the aromatic ring and the carbinol carbon. The oxidation of di- and tri-aryl carbinols with chromic acid has been shown to yield benzophenones and phenols, suggesting a similar cleavage pathway could be possible for 1-(4-Ethoxyphenyl)-2-methyl-2-propanol. cdnsciencepub.com

| Reagent/Condition | Expected Product(s) | Reaction Type |

| Oxoammonium Salts | Allylic ether derivative | Tandem Elimination/Oxidation rsc.org |

| Chromic Acid (H₂CrO₄) | 4-Ethoxybenzophenone and Acetone (B3395972) | C-C Bond Cleavage |

This table is illustrative, based on the reactivity of analogous tertiary benzylic alcohols.

The benzene (B151609) ring, while generally stable, can undergo oxidation, especially when activated by electron-donating groups like the ethoxy substituent. acs.org Strong oxidizing agents can introduce a hydroxyl group onto the ring, typically at a position activated by the existing substituent. This electrophilic substitution-type reaction can yield phenolic derivatives. acs.org The initial reaction between radicals like HO• and aromatic compounds can lead to ring hydroxylation or ring cleavage, forming various aldehydes and organic acids. nih.gov

Conversely, the alkyl side chain of an alkylbenzene can be oxidized at the benzylic position to form a carboxylic acid. pressbooks.publibretexts.org This reaction, however, requires the presence of at least one benzylic hydrogen. libretexts.orglibretexts.org Since the benzylic carbon of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol is tertiary and bears no hydrogen atoms, the side chain is expected to be inert to this specific type of oxidation. libretexts.orglibretexts.org

| Reaction Type | Reagent | Potential Product(s) | Notes |

| Aromatic Hydroxylation | Peroxy acids, Fenton's reagent | Hydroxy-substituted derivatives of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol | Hydroxylation occurs on the aromatic ring. acs.org |

| Side-Chain Oxidation | KMnO₄, Jones Reagent | No reaction | Requires a benzylic C-H bond. libretexts.orglibretexts.org |

This table presents potential reaction pathways based on general principles of aromatic and side-chain oxidation.

Reduction Reactions of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol

Reduction of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol primarily involves the deoxygenation of the tertiary alcohol group to form the corresponding hydrocarbon.

The tertiary benzylic hydroxyl group can be reduced to a hydrogen atom, yielding the corresponding alkane. This deoxygenation is a valuable synthetic transformation. Various methods have been developed for the reduction of benzylic alcohols, which show increasing reactivity in the order of primary < secondary < tertiary alcohol. researchgate.net A triphenylphosphine (B44618) oxide-catalyzed reductive deoxygenation of benzyl (B1604629) alcohols using phenylsilane (B129415) (PhSiH₃) has been shown to be effective for secondary and tertiary benzylic alcohols. organic-chemistry.org Another established method involves the use of hydriodic acid, which can effectively convert benzylic alcohols to hydrocarbons. researchgate.net The expected product from the complete reduction of the alcohol functionality would be 1-ethoxy-4-(2-methyl-2-propyl)benzene.

| Reagent System | Product | Reaction Time (Typical for Tertiary Alcohols) |

| Ph₃P=O (cat.), PhSiH₃, ICH₂CH₂I | 1-Ethoxy-4-(2-methyl-2-propyl)benzene | < 30 minutes organic-chemistry.org |

| Hydriodic Acid (HI) / Toluene-Water | 1-Ethoxy-4-(2-methyl-2-propyl)benzene | 15-30 minutes researchgate.net |

This table summarizes common methods for the deoxygenation of tertiary benzylic alcohols.

Chemoselectivity in the reduction of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol is crucial if other reducible functional groups were present in the molecule. The methods used for benzylic deoxygenation are often highly selective for the hydroxyl group. For example, the Ph₃P=O-catalyzed system demonstrates high functional group tolerance and regioselectivity for the alcohol. organic-chemistry.org Similarly, reduction using hydriodic acid is selective for the alcohol, while other groups like ethers are tolerated. researchgate.net

Regioselectivity concerns which specific hydroxyl group is reduced in a polyhydroxylated molecule. For 1-(4-Ethoxyphenyl)-2-methyl-2-propanol, which has only one hydroxyl group, this is not a primary concern. However, the high reactivity of the tertiary benzylic position ensures that any reduction would selectively occur at this site. researchgate.net It is noteworthy that the synthesis of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol itself can be achieved via the reduction of the corresponding ester, ethyl 2-(4-ethoxyphenyl)-2-methylpropionate, using a mixed system of potassium borohydride (B1222165) and lithium chloride, which selectively reduces the ester to the alcohol. google.com

Nucleophilic and Electrophilic Substitution Reactions Involving the Chemical Compound

Substitution reactions can occur at the tertiary carbon center (nucleophilic) or on the aromatic ring (electrophilic).

Nucleophilic Substitution: The hydroxyl group of an alcohol is a poor leaving group. basicmedicalkey.com For a nucleophilic substitution to occur at the tertiary benzylic carbon, the -OH group must first be converted into a better leaving group. Under acidic conditions, the hydroxyl group can be protonated to form an oxonium ion (-OH₂⁺), which can then depart as a neutral water molecule. basicmedicalkey.com This departure would generate a tertiary benzylic carbocation, which is stabilized by both hyperconjugation from the methyl groups and resonance with the electron-rich aromatic ring. This carbocation can then be attacked by a nucleophile. This process follows an Sₙ1 mechanism. ucsb.edu

Electrophilic Aromatic Substitution: The ethoxy group (-OCH₂CH₃) attached to the benzene ring is a strong activating group and is ortho, para-directing. science.gov This means it increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles, and directs incoming electrophiles to the positions ortho (adjacent) to the ethoxy group. The para position is already occupied by the alkyl side chain. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield products substituted at the positions ortho to the ethoxy group. byjus.comlibretexts.org

| Reaction Type | Reagent/Catalyst | Position of Substitution | Expected Product |

| Nucleophilic Substitution (Sₙ1) | HBr | Tertiary Carbon | 1-(1-Bromo-2-methyl-2-propyl)-4-ethoxybenzene |

| Electrophilic Nitration | HNO₃ / H₂SO₄ | Aromatic Ring (Ortho to -OEt) | 1-(2-Methyl-2-propanol)-2-nitro-4-ethoxybenzene |

| Electrophilic Bromination | Br₂ / FeBr₃ | Aromatic Ring (Ortho to -OEt) | 1-(2-Methyl-2-propanol)-2-bromo-4-ethoxybenzene |

This table provides examples of potential substitution reactions.

Functionalization at the Hydroxyl Group (e.g., Ether and Ester Formation)

The tertiary hydroxyl group is a primary site for functionalization, enabling the synthesis of various derivatives through etherification and esterification reactions.

Ether Formation:

The conversion of the hydroxyl group to an ether linkage is a significant transformation for this molecule. A notable application of this reaction is in the synthesis of the insecticide etofenprox (B1671711). In this process, 1-(4-ethoxyphenyl)-2-methyl-2-propanol serves as a key intermediate. google.com The formation of the ether is typically achieved by reacting the alcohol with a suitable alkyl halide in the presence of a base.

A general scheme for the etherification of 1-(4-ethoxyphenyl)-2-methyl-2-propanol is presented below:

Caption: General reaction scheme for the etherification of 1-(4-ethoxyphenyl)-2-methyl-2-propanol.

Caption: General reaction scheme for the etherification of 1-(4-ethoxyphenyl)-2-methyl-2-propanol.An important industrial application is the synthesis of 3-phenoxybenzyl-2-(4-ethoxyphenyl)-2-methylpropyl ether (etofenprox), which highlights the utility of this chemical transformation. google.com

Ester Formation:

Esterification of the tertiary alcohol can be challenging due to steric hindrance. However, related compounds can be readily converted to esters. For instance, 2-(4-ethoxyphenyl)-2-methyl propionic acid can be treated with an alcohol, such as methanol, in the presence of an acid catalyst like sulfuric acid to yield the corresponding alkyl ester. google.com This ester can then be reduced to form 1-(4-ethoxyphenyl)-2-methyl-2-propanol. A preparation method involves dissolving 2-(4-ethoxyphenyl)-2-methyl propionic acid ethyl ester in ethanol (B145695), followed by the addition of potassium borohydride and lithium chloride to produce 1-(4-ethoxyphenyl)-2-methyl-2-propanol. google.com

The following table summarizes representative reaction conditions for functionalization at the hydroxyl group:

| Reaction Type | Reagents | Product Type | Reference |

| Etherification | 3-Phenoxybenzyl halide, Base | Ether | google.com |

| Esterification (of related acid) | Methanol, Sulfuric Acid | Methyl Ester | google.com |

| Reduction of Ester | Potassium Borohydride, Lithium Chloride | Alcohol | google.com |

Substitutions on the Ethoxy Group and Aromatic Ring

The aromatic ring of 1-(4-ethoxyphenyl)-2-methyl-2-propanol is activated towards electrophilic aromatic substitution due to the electron-donating nature of the ethoxy group.

The ethoxy group is an ortho-, para-directing activator. msu.edu This means that incoming electrophiles will preferentially add to the positions ortho and para to the ethoxy group. Since the para position is already occupied by the 2-methyl-2-propanol substituent, electrophilic substitution is directed to the ortho positions (C-3 and C-5).

Common electrophilic aromatic substitution reactions that could be applied to this molecule include:

Nitration: Introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of a halogen (e.g., Br, Cl) onto the aromatic ring, usually with a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: The addition of an alkyl or acyl group, respectively, using an alkyl or acyl halide and a Lewis acid catalyst.

The following table outlines potential electrophilic aromatic substitution reactions on the 1-(4-ethoxyphenyl)-2-methyl-2-propanol scaffold:

| Reaction | Reagent(s) | Expected Position of Substitution |

| Nitration | HNO₃, H₂SO₄ | Ortho to ethoxy group |

| Bromination | Br₂, FeBr₃ | Ortho to ethoxy group |

| Chlorination | Cl₂, AlCl₃ | Ortho to ethoxy group |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Ortho to ethoxy group |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Ortho to ethoxy group |

Substitutions directly on the ethoxy group, such as dealkylation to the corresponding phenol (B47542), are also possible under specific reaction conditions, for example, using strong acids or Lewis acids.

Rearrangement Reactions and Fragmentations of the Molecular Scaffold

The molecular structure of 1-(4-ethoxyphenyl)-2-methyl-2-propanol, particularly the tertiary alcohol and the substituted benzene ring, can undergo rearrangement and fragmentation reactions under certain conditions, such as in mass spectrometry or under acidic catalysis.

Rearrangement Reactions:

Acid-catalyzed dehydration of 1-(4-ethoxyphenyl)-2-methyl-2-propanol would be expected to proceed via an E1 mechanism, leading to the formation of a stable tertiary carbocation. This carbocation could then either lose a proton to form an alkene or undergo rearrangement. A potential rearrangement is a Wagner-Meerwein shift, where a methyl or the aryl group migrates to an adjacent carbocation center, leading to a more stable carbocation. mvpsvktcollege.ac.in

Another relevant rearrangement for related diols is the Pinacol rearrangement. This acid-catalyzed reaction converts a 1,2-diol to a ketone or aldehyde. libretexts.org While 1-(4-ethoxyphenyl)-2-methyl-2-propanol is not a diol, this type of rearrangement is important in the broader context of related structures.

Fragmentation:

In mass spectrometry, the molecular ion of 1-(4-ethoxyphenyl)-2-methyl-2-propanol would be expected to undergo fragmentation. Based on the fragmentation pattern of the structurally similar 2-methylpropan-2-ol, the molecular ion peak may be of low intensity, indicating its instability. docbrown.info

Key fragmentation pathways would likely include:

Alpha-cleavage: The loss of a methyl group to form a stable oxonium ion.

Dehydration: The loss of a water molecule to form a carbocation, which could then undergo further fragmentation or rearrangement.

Cleavage of the bond between the aromatic ring and the propanol (B110389) side chain.

The expected major fragments and their corresponding mass-to-charge ratios (m/z) are summarized in the table below:

| Fragment Ion | Proposed Structure | m/z |

| [M - CH₃]⁺ | [(CH₃)₂C=O⁺-CH₂-C₆H₄-OCH₂CH₃] | 179 |

| [M - H₂O]⁺ | [C₁₂H₁₆O]⁺ | 176 |

| [C(CH₃)₂OH]⁺ | 59 | |

| [C₆H₄OCH₂CH₃]⁺ | 121 |

Derivatization Strategies for Synthesis of Structurally Modified Analogues

The functional groups present in 1-(4-ethoxyphenyl)-2-methyl-2-propanol offer multiple avenues for derivatization to synthesize structurally modified analogues with potentially altered biological or chemical properties. nih.gov

Modification of the Hydroxyl Group:

As discussed in section 3.3.1, the hydroxyl group can be converted into ethers and esters. This allows for the introduction of a wide variety of substituents, which can modulate properties such as lipophilicity, steric bulk, and hydrogen bonding capacity. The synthesis of etofenprox is a prime example of such a derivatization strategy. google.com

Modification of the Aromatic Ring:

The aromatic ring can be functionalized via electrophilic substitution reactions as detailed in section 3.3.2. Introducing substituents such as nitro, halogen, or alkyl groups can significantly impact the electronic properties of the molecule and provide handles for further chemical transformations.

Modification of the Ethoxy Group:

Cleavage of the ethyl ether to the corresponding phenol would provide a versatile intermediate. This phenol could then be re-alkylated with different alkyl groups or converted to other functional groups, allowing for the synthesis of a diverse range of analogues.

The following table outlines some derivatization strategies for the synthesis of structurally modified analogues:

| Starting Material | Reaction Type | Reagents | Product Class |

| 1-(4-Ethoxyphenyl)-2-methyl-2-propanol | Etherification | Alkyl halide, Base | Ethers |

| 1-(4-Ethoxyphenyl)-2-methyl-2-propanol | Nitration | HNO₃, H₂SO₄ | Nitroaromatics |

| 1-(4-Ethoxyphenyl)-2-methyl-2-propanol | Demethylation | HBr or BBr₃ | Phenols |

| Corresponding Phenol | Alkylation | Alkyl halide, Base | Aryl Ethers |

These strategies, alone or in combination, provide a robust platform for the generation of a library of analogues based on the 1-(4-ethoxyphenyl)-2-methyl-2-propanol scaffold for further scientific investigation.

Advanced Spectroscopic and Structural Elucidation Methodologies for 1 4 Ethoxyphenyl 2 Methyl 2 Propanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. A full suite of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic region will display a characteristic AA'BB' splitting pattern for the 1,4-disubstituted benzene (B151609) ring. The ethoxy group will present as a quartet and a triplet, while the remaining aliphatic and hydroxyl protons are anticipated to appear as singlets due to the absence of adjacent protons.

Predicted ¹H NMR chemical shifts and multiplicities are detailed in the table below.

| Label | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| a | 7.15 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -CH₂) |

| b | 6.85 | d, J ≈ 8.8 Hz | 2H | Ar-H (ortho to -OCH₂CH₃) |

| c | 4.02 | q, J ≈ 7.0 Hz | 2H | -O-CH₂ -CH₃ |

| d | 2.75 | s | 2H | Ar-CH₂ -C(CH₃)₂OH |

| e | 1.80 | s | 1H | -OH |

| f | 1.40 | t, J ≈ 7.0 Hz | 3H | -O-CH₂-CH₃ |

| g | 1.25 | s | 6H | -C(CH₃)₂OH |

Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. docbrown.info

| Label | Chemical Shift (δ, ppm) (Predicted) | Carbon Type | Assignment |

| 1 | 157.5 | Quaternary (Ar) | C -4 |

| 2 | 131.0 | Quaternary (Ar) | C -1 |

| 3 | 129.5 | CH (Ar) | C -2, C -6 |

| 4 | 114.5 | CH (Ar) | C -3, C -5 |

| 5 | 72.0 | Quaternary (Aliphatic) | C -7 |

| 6 | 63.5 | CH₂ | -O-CH₂ -CH₃ |

| 7 | 48.0 | CH₂ | Ar-CH₂ -C |

| 8 | 29.0 | CH₃ | -C(CH₃ )₂OH |

| 9 | 15.0 | CH₃ | -O-CH₂-CH₃ |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For 1-(4-Ethoxyphenyl)-2-methyl-2-propanol, a key cross-peak would be observed between the ethoxy group's methylene protons (δ ≈ 4.02 ppm) and methyl protons (δ ≈ 1.40 ppm), confirming their connectivity. Cross-peaks would also connect the coupled aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, linking the signal at δH ≈ 4.02 ppm to the carbon signal at δC ≈ 63.5 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (typically 2-3 bonds) ¹H-¹³C correlations, which are crucial for piecing together the molecular structure. Key correlations would include:

The benzylic methylene protons (δH ≈ 2.75 ppm) showing cross-peaks to the aromatic carbons C-1, C-2, and C-6, as well as the quaternary carbinol carbon (C-7).

The aromatic protons ortho to the ethoxy group (δH ≈ 6.85 ppm) correlating to the ethoxy methylene carbon (δC ≈ 63.5 ppm).

The equivalent methyl protons (δH ≈ 1.25 ppm) correlating to the adjacent methylene carbon (C-8) and the quaternary carbinol carbon (C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are physically close, regardless of their bonding. A significant NOESY cross-peak would be expected between the benzylic methylene protons (δH ≈ 2.75 ppm) and the aromatic protons on the adjacent ortho positions (δH ≈ 7.15 ppm), confirming their spatial proximity.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

HRMS provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For 1-(4-Ethoxyphenyl)-2-methyl-2-propanol (C₁₂H₁₈O₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated. This experimental verification of the exact mass is a critical step in confirming the molecular formula and ruling out other potential structures with the same nominal mass.

Molecular Formula: C₁₂H₁₈O₂

Calculated Exact Mass of [M+H]⁺: 195.1380

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to collision-induced dissociation (CID) to generate further fragments. libretexts.org The resulting fragmentation pattern provides valuable structural information. For 1-(4-Ethoxyphenyl)-2-methyl-2-propanol, the fragmentation is expected to be driven by the formation of stable carbocations and the loss of stable neutral molecules like water.

A primary fragmentation pathway would involve benzylic cleavage, a common process for benzyl (B1604629) alcohols. ucalgary.caresearchgate.net This cleavage results in the formation of a highly stable, resonance-delocalized ethoxybenzyl cation. Another likely initial step is the dehydration (loss of H₂O) from the tertiary alcohol. libretexts.org

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 195.1 | 177.1 | H₂O | [C₁₂H₁₇O]⁺ (Dehydrated ion) |

| 195.1 | 135.1 | C₄H₉O• | [C₉H₁₁O]⁺ (4-Ethoxybenzyl cation) |

| 195.1 | 59.1 | C₉H₁₀O | [C₃H₇O]⁺ (Hydroxyisopropyl cation) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For 1-(4-Ethoxyphenyl)-2-methyl-2-propanol, the IR spectrum would exhibit a unique pattern of absorption bands corresponding to the specific vibrational modes of its constituent parts, namely the tertiary alcohol, the ethoxy group, and the para-disubstituted aromatic ring.

Vibrational Analysis of Characteristic Absorption Bands

The vibrational spectrum of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol can be dissected by analyzing the characteristic frequencies of its functional groups.

O-H Group: The hydroxyl (-OH) group of the tertiary alcohol is responsible for one of the most distinct bands in the IR spectrum. Due to intermolecular hydrogen bonding in the condensed phase (liquid or solid), this appears as a strong, broad absorption band in the 3600–3200 cm⁻¹ region. In a dilute solution of a non-polar solvent, a sharper, weaker "free" O-H stretching band might be observed near 3600 cm⁻¹. docbrown.infonist.gov

C-H Bonds: The molecule contains both aromatic and aliphatic C-H bonds. Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ (ca. 3100–3000 cm⁻¹). In contrast, the stretching vibrations of the aliphatic C-H bonds in the methyl and ethyl groups are expected as stronger bands just below 3000 cm⁻¹ (ca. 2980–2850 cm⁻¹). scirp.org

Aromatic Ring: The carbon-carbon double bond stretches (C=C) within the benzene ring give rise to a series of characteristic absorptions in the 1610–1450 cm⁻¹ region. Furthermore, the para-substitution pattern (1,4-disubstitution) produces a strong out-of-plane C-H bending vibration in the 830–810 cm⁻¹ range, which is a key diagnostic feature.

C-O Bonds: Two distinct types of C-O bonds are present. The C-O stretching of the tertiary alcohol is expected to produce a strong absorption band around 1150 cm⁻¹. The aryl ether linkage (Ar-O-C) gives rise to two characteristic C-O stretching bands: a strong, asymmetric stretch typically found near 1250 cm⁻¹, and a symmetric stretch appearing around 1040 cm⁻¹.

The table below summarizes the expected characteristic IR absorption bands for 1-(4-Ethoxyphenyl)-2-methyl-2-propanol.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretching (Hydrogen-bonded) | Tertiary Alcohol | 3600–3200 | Strong, Broad |

| C-H Stretching (Aromatic) | Phenyl Ring | 3100–3000 | Weak to Medium |

| C-H Stretching (Aliphatic) | Ethyl, Methyl Groups | 2980–2850 | Strong |

| C=C Stretching (Aromatic) | Phenyl Ring | 1610–1450 | Medium |

| C-O Stretching (Asymmetric Ether) | Aryl Ether | ~1250 | Strong |

| C-O Stretching (Tertiary Alcohol) | Tertiary Alcohol | ~1150 | Strong |

| C-O Stretching (Symmetric Ether) | Aryl Ether | ~1040 | Medium |

| C-H Bending (Out-of-Plane, p-subst.) | Phenyl Ring | 830–810 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Conjugation Assessment

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing insights into its electronic structure and extent of conjugation. The primary chromophore in 1-(4-Ethoxyphenyl)-2-methyl-2-propanol is the substituted benzene ring.

The electronic spectrum of benzene exhibits characteristic π → π* transitions. The presence of substituents on the ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax). The ethoxy (-OCH₂CH₃) group is a powerful electron-donating group (auxochrome) that interacts with the π-system of the ring through resonance. This interaction raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO), thereby reducing the HOMO-LUMO energy gap. libretexts.org Consequently, a lower energy (longer wavelength) photon is required for the electronic transition, resulting in a bathochromic shift (a shift to a longer wavelength) and an increase in absorption intensity (hyperchromic effect) compared to unsubstituted benzene. mdpi.comlibretexts.org The alkyl substituent has a much weaker, but also bathochromic, effect. The dominant influence is from the ethoxy group.

| Electronic Transition | Chromophore System | Expected λmax (nm) |

| π → π* | Substituted Phenyl Ring | 270–285 |

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for 1-(4-Ethoxyphenyl)-2-methyl-2-propanol has not been reported, the technique would provide unambiguous information on its molecular conformation, configuration, and the nature of its intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction in Confirming Molecular Conformation and Absolute Configuration

A single-crystal X-ray diffraction analysis would yield a detailed model of the molecule, including precise bond lengths, bond angles, and torsion (dihedral) angles. This would resolve any conformational ambiguities, such as the rotational orientation of the 2-methyl-2-propanol group relative to the plane of the phenyl ring and the conformation of the ethoxy group.

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, π-π Stacking)

The packing of molecules in the crystal lattice is governed by a network of non-covalent intermolecular forces. Understanding these interactions is crucial for explaining the physical properties of the solid material.

Hydrogen Bonding: The most significant intermolecular interaction expected in the crystal structure is hydrogen bonding. The hydroxyl group is an excellent hydrogen bond donor (O-H), while both the hydroxyl oxygen and the ether oxygen are potential acceptors. This would likely lead to the formation of hydrogen-bonded chains or dimers, creating a robust supramolecular architecture. nih.govresearchgate.net

π-π Stacking: The planar aromatic rings can interact through π-π stacking. This interaction, typically occurring in a parallel-displaced arrangement to minimize electrostatic repulsion, would contribute significantly to the cohesive energy of the crystal. nih.gov

| Interaction Type | Donor Group(s) | Acceptor Group(s) |

| Hydrogen Bonding | Hydroxyl (-OH) | Hydroxyl Oxygen, Ether Oxygen |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) |

| C-H···O Interactions | Aliphatic/Aromatic C-H | Hydroxyl Oxygen, Ether Oxygen |

| C-H···π Interactions | Aliphatic/Aromatic C-H | Phenyl Ring (π-system) |

Computational and Theoretical Chemistry of 1 4 Ethoxyphenyl 2 Methyl 2 Propanol

Quantum Chemical Calculations for Electronic Structure and Geometry Optimization

Detailed studies employing quantum chemical calculations to determine the electronic structure and optimize the geometry of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol have not been found in the public domain. Such calculations are fundamental to understanding the molecule's stability and conformational preferences.

Ab-initio and Density Functional Theory (DFT) Methods in Predicting Molecular Conformations

While Ab-initio and Density Functional Theory (DFT) are standard methods for predicting molecular conformations, no specific studies applying these methods to 1-(4-Ethoxyphenyl)-2-methyl-2-propanol have been identified. These calculations would typically reveal the most stable three-dimensional arrangement of the atoms in the molecule by finding the lowest energy state.

Basis Set Selection and Level of Theory Considerations

The selection of an appropriate basis set and level of theory is crucial for the accuracy of computational predictions. However, without any published studies on 1-(4-Ethoxyphenyl)-2-methyl-2-propanol, there is no information on which combinations have been used or would be most suitable for this particular molecule.

Frontier Molecular Orbital (FMO) Analysis: HOMO and LUMO Energies and their Chemical Significance

An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding a molecule's reactivity. The energies of these orbitals and their distribution across the molecule provide insights into its electron-donating and electron-accepting capabilities. Specific HOMO and LUMO energy values and visualizations for 1-(4-Ethoxyphenyl)-2-methyl-2-propanol are not available in the retrieved literature.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Sites

A Molecular Electrostatic Potential (MEP) surface map identifies the electron-rich and electron-poor regions of a molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. No MEP analysis for 1-(4-Ethoxyphenyl)-2-methyl-2-propanol has been found.

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of electron delocalization, charge distribution, and atomic hybridization within a molecule. This information helps in understanding bonding interactions and stability. Specific NBO analysis data for 1-(4-Ethoxyphenyl)-2-methyl-2-propanol is not available.

Spectroscopic Property Prediction via Computational Methods (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies, which can aid in the experimental characterization of a compound. However, no such predicted data for 1-(4-Ethoxyphenyl)-2-methyl-2-propanol could be located.

To fulfill the user's request, a dedicated computational chemistry study on 1-(4-Ethoxyphenyl)-2-methyl-2-propanol would need to be conducted.

Thermodynamic Properties and Reaction Energetics from Computational Models

A comprehensive review of scientific literature indicates a notable absence of published computational studies specifically detailing the thermodynamic properties and reaction energetics of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol. As such, specific data tables for its calculated thermodynamic parameters and reaction energetics are not available in existing research.

However, it is pertinent to discuss the well-established computational methodologies that are routinely applied to molecules of similar structural complexity to elucidate these properties. Computational chemistry, particularly through the application of quantum mechanical methods, provides a powerful framework for predicting the thermodynamic stability and reactivity of chemical compounds.

Density Functional Theory (DFT) is a predominant method for such investigations, offering a balance between computational cost and accuracy. nih.gov DFT calculations can be employed to determine key thermodynamic properties in the gas phase, including:

Standard Enthalpy of Formation (ΔHf°) : This value represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. It is a fundamental measure of the molecule's stability.

Standard Entropy (S°) : This property quantifies the degree of randomness or disorder of a molecule. It is calculated based on vibrational, rotational, and translational contributions determined from the optimized molecular geometry and vibrational frequencies.

Gibbs Free Energy of Formation (ΔGf°) : This thermodynamic potential is calculated from enthalpy and entropy and is crucial for predicting the spontaneity of reactions under constant temperature and pressure.

For modeling reaction energetics, computational models are used to map out potential energy surfaces for specific chemical transformations. For an alcohol like 1-(4-Ethoxyphenyl)-2-methyl-2-propanol, these reactions could include dehydration or oxidation. Key parameters derived from these models include:

Activation Energy (Ea) : This is the energy barrier that must be overcome for a reaction to occur. It is determined by locating the transition state structure on the potential energy surface.

Enthalpy of Reaction (ΔHrxn) : This is the net change in enthalpy over the course of a reaction and indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).

Studies on structurally related compounds, such as 2-propanol, have utilized DFT to investigate reaction mechanisms, like dehydration, and to calculate the associated energy changes. arxiv.org Such computational models are validated by comparing predicted outcomes with known experimental data for similar reactions. arxiv.org While these studies provide a procedural blueprint, the specific thermodynamic and energetic values are highly dependent on the unique electronic and structural features of 1-(4-Ethoxyphenyl)-2-methyl-2-propanol, arising from the interplay between the tertiary alcohol group and the ethoxyphenyl substituent.

Without dedicated computational studies on 1-(4-Ethoxyphenyl)-2-methyl-2-propanol, any discussion of its specific thermodynamic and energetic profile remains speculative. Future research employing the computational techniques described above would be necessary to generate the precise data required for a thorough understanding of its chemical behavior.

Mechanistic Investigations of Reactions Involving 1 4 Ethoxyphenyl 2 Methyl 2 Propanol

Elucidation of Reaction Mechanisms in Synthetic Transformations of the Chemical Compound

The synthesis of 1-(4-ethoxyphenyl)-2-methyl-2-propanol is commonly achieved through the reduction of its corresponding ester precursor, 2-(4-ethoxyphenyl)-2-methylpropanoate. Two prominent methods for this transformation are the Bouveault-Blanc reduction and metal hydride reduction, each proceeding through a distinct mechanistic pathway.

Bouveault-Blanc Reduction Pathway

The Bouveault-Blanc reduction utilizes an alkali metal, typically sodium, in an alcohol solvent like ethanol (B145695) or n-butanol to convert esters to primary alcohols. wikipedia.orghandwiki.org This reaction proceeds via a dissolving metal reduction mechanism, which involves a series of single-electron transfers from the sodium metal. organic-chemistry.org

The mechanism for the formation of 1-(4-ethoxyphenyl)-2-methyl-2-propanol from its ethyl ester precursor via this pathway is as follows:

Single-Electron Transfer (SET): A sodium atom donates an electron to the carbonyl group of the ester, forming a radical anion intermediate. chemistnotes.com

Alkoxide Elimination: This highly reactive intermediate collapses, eliminating the ethoxide leaving group to form an aldehyde, 2-(4-ethoxyphenyl)-2-methylpropanal.

Second Electron Transfer: A second sodium atom transfers an electron to the aldehyde's carbonyl group, generating another radical anion.

Protonation: The radical anion is protonated by the alcohol solvent (n-butanol).

Third Electron Transfer: A third sodium atom donates an electron to the resulting radical, forming an alkoxide intermediate.

Final Protonation: This alkoxide is protonated by the solvent in the final step to yield the primary alcohol, 1-(4-ethoxyphenyl)-2-methyl-2-propanol.

Metal Hydride Reduction Pathway

A more modern and common laboratory-scale approach involves the use of metal hydride reducing agents. While powerful reagents like lithium aluminum hydride (LiAlH₄) readily reduce esters, sodium borohydride (B1222165) (NaBH₄) is typically unreactive towards them. ucalgary.ca However, its reactivity can be enhanced by the addition of a Lewis acid, such as lithium chloride (LiCl), in an alcohol solvent. reddit.com This method provides a safer and more selective alternative.

The mechanism for the hydride reduction of 2-(4-ethoxyphenyl)-2-methylpropanoate is a two-stage process:

Nucleophilic Acyl Substitution: A hydride ion (H⁻) from the borohydride attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral alkoxide intermediate. libretexts.orgtaylorandfrancis.com

Intermediate Collapse: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide (⁻OEt) as a leaving group. This step yields the intermediate aldehyde, 2-(4-ethoxyphenyl)-2-methylpropanal. ucalgary.ca

Nucleophilic Addition: Aldehydes are more reactive towards nucleophiles than esters. libretexts.org Therefore, the intermediate aldehyde is immediately and rapidly attacked by another hydride ion.